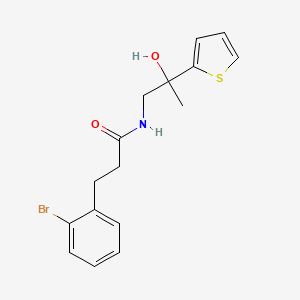
4-(1-Bromoethyl)-1-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromoethyl)-1-methyl-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromoethyl group, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to start with toluene, which undergoes nitration to introduce the nitro group. The resulting nitrotoluene is then subjected to bromination to introduce the bromoethyl group. The final step involves methylation to obtain the desired compound.
Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrotoluene.
Bromination: 4-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoethyl group.
Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromoethyl)-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Major Products
Substitution: Products include 4-(1-Azidoethyl)-1-methyl-2-nitrobenzene or 4-(1-Thioethyl)-1-methyl-2-nitrobenzene.
Reduction: The major product is 4-(1-Bromoethyl)-1-methyl-2-aminobenzene.
Oxidation: The major product is 4-(1-Bromoethyl)-1-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromoethyl)-1-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies to understand the interactions of aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromoethyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The overall mechanism involves the activation of the benzene ring and subsequent reactions with nucleophiles or reducing agents.
Vergleich Mit ähnlichen Verbindungen
4-(1-Bromoethyl)-1-methyl-2-nitrobenzene can be compared with similar compounds such as:
4-Bromo-1-methyl-2-nitrobenzene: Lacks the ethyl group, making it less reactive in substitution reactions.
4-(1-Bromoethyl)-2-nitrotoluene: Similar structure but with different substitution patterns, leading to different reactivity.
4-(1-Bromoethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in reduction reactions.
The uniqueness of this compound lies in its combination of substituents, which allows for a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
4-(1-bromoethyl)-1-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKCPMUMRAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
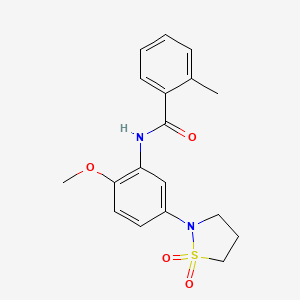
![N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2772895.png)
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
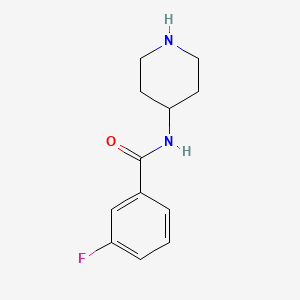
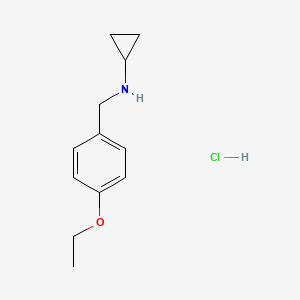
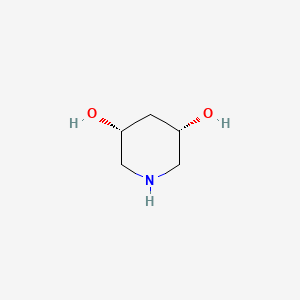
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)
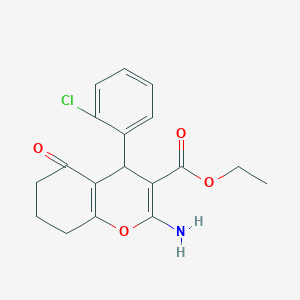
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2772904.png)
![Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate](/img/structure/B2772905.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
